
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine, also known as CPME, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CPME is a derivative of ethanamine and pyrazole, and its unique chemical structure has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine is not fully understood, but it is believed to act as a modulator of the neurotransmitter systems in the brain. N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has been found to interact with the GABAergic, dopaminergic, and serotonergic systems, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and GABA in the brain. N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has also been found to modulate the activity of various ion channels and receptors, including the NMDA receptor and the voltage-gated calcium channels.
Advantages and Limitations for Lab Experiments
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for further research on N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine. One area of interest is its potential as a treatment for various neurological disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the mechanisms of neurotransmitter systems in the brain. Additionally, further research is needed to investigate the potential toxicity and safety of N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has been found to exhibit a wide range of biochemical and physiological effects, and its unique chemical structure has made it a valuable tool for studying the mechanisms of neurotransmitter systems in the brain. Further research is needed to fully understand the potential applications and limitations of N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine, but its promising pharmacological activities make it a compound of great interest for future research.
Synthesis Methods
The synthesis of N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine involves the reaction of 1-(1H-pyrazol-5-yl)ethanamine with cyclopropanecarboxaldehyde in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere at a temperature of 80°C for several hours. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anxiolytic effects. N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine has also been investigated for its potential as a treatment for various neurological disorders, such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(9-4-5-11-12-9)10-6-8-2-3-8/h4-5,7-8,10H,2-3,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUZWJWFWXTQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1-(1H-pyrazol-5-yl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)
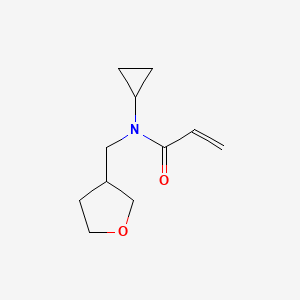
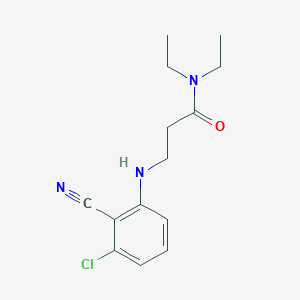
![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
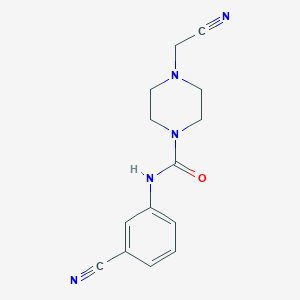
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
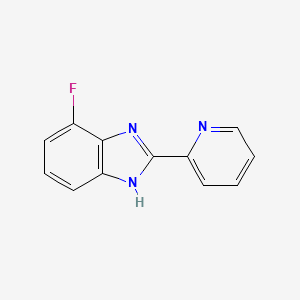
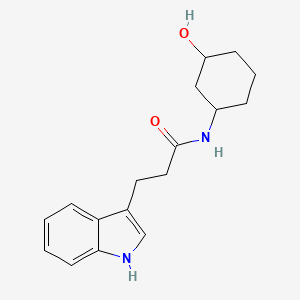
![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)
![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)